BenchChemオンラインストアへようこそ!

N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

Physicochemical profiling Drug-likeness Permeability prediction

N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide (CAS 478063-55-7) is a heterocyclic small molecule belonging to the 4-oxo-1,4-dihydro-3-pyridazinecarboxamide class. It features a pyridazinone core with a 4-methylphenyl substituent at the N1 position and an N-methylcarboxamide at the C3 position, yielding a molecular formula of C13H13N3O2 and a molecular weight of 243.27 g/mol.

Molecular Formula C13H13N3O2
Molecular Weight 243.266
CAS No. 478063-55-7
Cat. No. B2753261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide
CAS478063-55-7
Molecular FormulaC13H13N3O2
Molecular Weight243.266
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC
InChIInChI=1S/C13H13N3O2/c1-9-3-5-10(6-4-9)16-8-7-11(17)12(15-16)13(18)14-2/h3-8H,1-2H3,(H,14,18)
InChIKeyAMJBMBWKRGERJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide (CAS 478063-55-7): Core Scaffold Identity


N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide (CAS 478063-55-7) is a heterocyclic small molecule belonging to the 4-oxo-1,4-dihydro-3-pyridazinecarboxamide class. It features a pyridazinone core with a 4-methylphenyl substituent at the N1 position and an N-methylcarboxamide at the C3 position, yielding a molecular formula of C13H13N3O2 and a molecular weight of 243.27 g/mol . The compound is catalogued as a research screening compound within the BIONET collection by Key Organics Ltd., with a characterized melting point of 190.00 °C – 192.00 °C . Its computed LogP is 0.90 and its topological polar surface area (TPSA) is 63.99 Ų, placing it within drug-like property space . This scaffold is structurally related to the broader family of pyridazine-3-carboxamides, which have been investigated as kinase inhibitors (e.g., SYK, JAK, c-Met, p38 MAPK) and selective COX-2 inhibitors [1][2].

Why N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide Cannot Be Trivially Replaced by In-Class Analogs


Generic substitution within the 4-oxo-1,4-dihydro-3-pyridazinecarboxamide family is inadvisable because the N1-aryl and C3-carboxamide substituents independently modulate lipophilicity, hydrogen-bonding capacity, and topological polar surface area. The target compound's 4-methylphenyl group at N1 provides a distinct balance of electron-donating character (σp = -0.17 for CH3) without introducing halogen mass, compared to the 4-chlorophenyl analog (CAS 672925-43-8) which adds 20.4 g/mol of molecular weight and alters halogen-bonding potential [1]. Furthermore, the N-methylamide at C3 limits hydrogen-bond donor count to exactly 1, distinguishing it from bulkier amide analogs such as 4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide (CAS 478063-40-0, MW 291.30) which introduces an additional aromatic ring . Published structure-activity relationship (SAR) data on pyridazine-3-carboxamide kinase inhibitors demonstrate that even single-atom substitutions at these positions can shift selectivity between kinase targets (e.g., SYK vs. JAK vs. c-Met) and alter COX-2/COX-1 selectivity indices by over 10-fold [2]. Therefore, any substitution of this compound with a close analog in a biological assay or synthetic pathway carries a high risk of altering potency, selectivity, and physicochemical property profiles.

Quantitative Evidence Guide for CAS 478063-55-7: Physicochemical Differentiation Against Closest Analogs


Lipophilicity (LogP) Differentiation: Lower LogP vs. 4-Chlorophenyl Analog

The target compound exhibits a computed LogP of 0.90, which is substantially lower than the predicted LogP of its 4-chlorophenyl analog. This difference arises from the replacement of the electron-withdrawing chlorine atom (Hammett σp = +0.23) with an electron-donating methyl group (σp = -0.17) [1]. The lower LogP predicts enhanced aqueous solubility and reduced non-specific protein binding relative to the chlorinated analog, which may translate into different pharmacokinetic behavior in cell-based assays [2].

Physicochemical profiling Drug-likeness Permeability prediction

Molecular Weight and Heavy Atom Count: Lighter Scaffold vs. Brominated or Diarylamide Analogs

With a molecular weight of 243.27 g/mol and 18 heavy atoms, the target compound sits firmly within lead-like chemical space (MW ≤ 350, heavy atoms ≤ 26) . In contrast, the 4-chlorophenyl analog (CAS 672925-43-8) has an MW of 263.68 g/mol (8.4% increase) due to the chlorine substituent, while the N,1-bis(4-bromophenyl) analog has an MW of 463.12 g/mol (90% increase) and the N,1-diphenyl analog (CAS 478063-40-0) has an MW of 291.30 g/mol (19.7% increase) . Lower molecular weight is associated with higher ligand efficiency indices (LE = 1.4 ΔG/HA) and improved developability profiles [1].

Fragment-based screening Lead-likeness Ligand efficiency metrics

Thermal Stability and Crystallinity: Defined Melting Point Enabling Purity Verification

The target compound has a reported melting point of 190.00 °C – 192.00 °C , which is well-defined and above ambient temperature, facilitating handling, storage, and purity verification via differential scanning calorimetry (DSC) or melting point apparatus. In contrast, the 4-chlorophenyl analog (CAS 672925-43-8) and the unsubstituted phenyl analog (CAS 478063-56-8) do not have melting points reported in their primary supplier datasheets, which introduces uncertainty in solid-state characterization . The high melting point of the target compound is consistent with strong intermolecular hydrogen bonding involving the amide N-H donor and carbonyl acceptors .

Quality control Compound characterization Solid-state properties

Class-Level Pharmacological Plausibility: Pyridazine-3-carboxamide Scaffold Activity in Kinase and COX-2 Inhibition

While no direct IC50 or Ki data are publicly available for the target compound itself, the 4-oxo-1,4-dihydro-3-pyridazinecarboxamide scaffold is extensively validated in the peer-reviewed literature as a privileged structure for kinase inhibition (SYK, JAK, c-Met, p38 MAPK) and COX-2 selective inhibition. Compounds within this class have demonstrated COX-2 IC50 values in the 15–68 nM range with selectivity indices (COX-1/COX-2) of 4–38 [1][2]. The structurally related N-methyl-4-oxo-1-phenyl analog (CAS 478063-56-8) has been screened in PubChem bioassays against RGS4, mu-opioid receptor, and ADAM17, confirming engagement with diverse pharmacological targets . The target compound's 4-methylphenyl substituent at N1 and N-methylamide at C3 represent a distinct substitution pattern not covered by published SAR studies, making it a valuable screening candidate for identifying novel selectivity profiles within this validated pharmacophore [3].

Kinase inhibition COX-2 selectivity Anti-inflammatory Structure-activity relationships

Hydrogen-Bond Donor Count: Single HBD Minimizing Desolvation Penalty vs. Multi-HBD Analogs

The target compound possesses exactly 1 hydrogen-bond donor (the secondary amide N-H) and 4 hydrogen-bond acceptors . This HBD count of 1 is optimal for passive membrane permeability according to established guidelines (HBD ≤ 3 for oral drugs) [1]. In comparison, analogs with phenolic -OH substituents in the 4-position of the pyridazinone ring or those with primary amides would increase HBD count to 2 or more, potentially reducing Caco-2 permeability by 0.5–1.0 log units per additional HBD [2].

Membrane permeability Oral bioavailability prediction Property-based design

Recommended Application Scenarios for N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide (CAS 478063-55-7)


Kinase Inhibitor Screening Library Enrichment with a Lead-Like Pyridazinone Scaffold

The target compound's physicochemical profile (MW 243 Da, LogP 0.90, TPSA 63.99, HBD 1, HBA 4) places it within lead-like property space ideal for fragment- and lead-oriented kinase inhibitor screening collections. The pyridazine-3-carboxamide scaffold is a validated pharmacophore for SYK, JAK, c-Met, ALK, and p38 MAPK inhibition [1]. Its 4-methylphenyl and N-methylamide substitution pattern is complementary to, and distinct from, the halogenated and diarylamide analogs more commonly reported in the patent literature . This compound is appropriate for inclusion in kinase profiling panels where novel intellectual property space is sought, as its substitution pattern does not appear in major kinase inhibitor patent families.

COX-2 Selectivity Screening with Built-in Physicochemical Advantages Over Classical NSAID Scaffolds

Pyridazinone derivatives have demonstrated COX-2 selective inhibition with IC50 values in the 15–68 nM range and COX-1/COX-2 selectivity indices up to 38 . The target compound's single hydrogen-bond donor and moderate LogP distinguish it from classical arylacetic/arylpropionic acid NSAIDs (typical LogP 3–4.5, HBD = 1 for carboxylic acid) and from the sulfonamide-containing COX-2 inhibitors (celecoxib LogP = 3.7). Its lower lipophilicity (LogP 0.90 vs. 3–4.5) [1] is associated with reduced phospholipidosis risk and broader aqueous compatibility in biochemical assay formats. The compound is best deployed in an in vitro COX-1/COX-2 selectivity panel as part of a scaffold-hopping strategy away from diarylheterocycle COX-2 inhibitors.

Synthetic Intermediate for Diversification at the C4 and C6 Positions of the Pyridazinone Ring

With a melting point of 190–192 °C and good thermal stability , the target compound is suitable as a synthetic building block for late-stage diversification. The N1-(4-methylphenyl) and C3-(N-methylcarboxamide) groups serve as stable protecting elements while the C4 (ketone) and C5/C6 (vinyl) positions remain available for further functionalization (e.g., C4 oxime formation, C5 halogenation, C6 nucleophilic addition). This contrasts with 6-methyl-substituted analogs which block the C6 position, reducing the number of available diversification vectors. The well-defined melting point enables straightforward purity monitoring after each synthetic step by melting point determination or DSC [1].

Computational Chemistry and Docking Studies Requiring a Compact, Drug-Like Heterocyclic Core

The target compound's small size (243 Da, 18 heavy atoms) and computed LogP of 0.90 [1] make it computationally tractable for high-throughput virtual screening workflows (docking, molecular dynamics, pharmacophore modeling). Its single rotatable bond (count = 2, one of which is the amide C-N bond with restricted rotation) minimizes the conformational sampling burden [1]. For computational chemists building focused libraries or performing free energy perturbation (FEP) calculations, this compound provides a structurally rigid, experimentally accessible core that can serve as a reference for perturbation maps analyzing the energetic contributions of the 4-methylphenyl substituent versus phenyl, 4-chlorophenyl, or 4-bromophenyl analogs.

Quote Request

Request a Quote for N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.